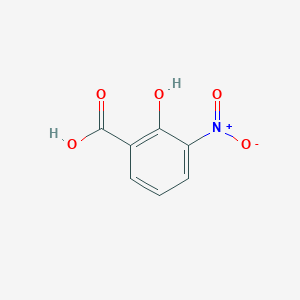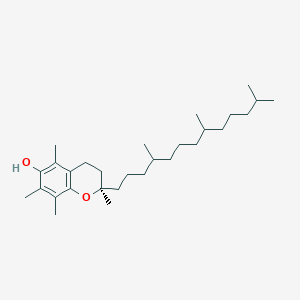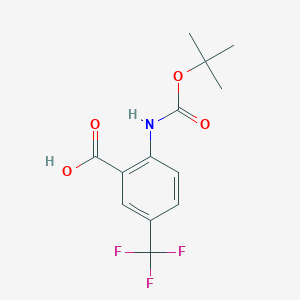
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid function. This structure suggests that the compound could be of interest in the synthesis of peptides or as an intermediate in organic synthesis, particularly due to the presence of the protective tert-butoxycarbonyl group.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl-protected amino acid derivatives has been reported in the literature. For instance, a facile synthesis method for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, which involves esterification with tert-butyl bromide in the presence of benzyltriethylammonium chloride and potassium carbonate . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar protective group, has been achieved with an 82% yield using sodium iodoacetate under alkaline conditions . These methods could potentially be adapted for the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid would be characterized by the presence of a benzene ring substituted with electron-withdrawing trifluoromethyl and carboxylic acid groups, which could affect the reactivity of the amino group. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions .
Chemical Reactions Analysis
The tert-butoxycarbonyl-protected amino group in the compound is likely to be involved in chemical reactions typical of amino acids, such as peptide bond formation. The presence of the carboxylic acid group also allows for the formation of esters or amides, which could be useful in further synthetic applications. The trifluoromethyl group could potentially influence the reactivity and acidity of the adjacent carboxylic acid, making it a unique moiety in synthetic chemistry .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid are not provided, related compounds with tert-butoxycarbonyl-protected amino groups and carboxylic acid functions typically exhibit properties that are influenced by these functional groups. The tert-butoxycarbonyl group increases steric bulk and can affect solubility and reactivity, while the carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding . The trifluoromethyl group is known to be lipophilic and can also affect the acidity of adjacent protons .
Applications De Recherche Scientifique
1. Dipeptide Synthesis
- Application Summary: Boc-AAILs are used as starting materials in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, producing the dipeptides in satisfactory yields in 15 minutes .
- Methods and Procedures: A series of room-temperature ionic liquids derived from commercially available Boc-AAILs were prepared. These were then used in dipeptide synthesis with commonly used coupling reagents .
- Results and Outcomes: The use of Boc-AAILs in dipeptide synthesis resulted in satisfactory yields in a short amount of time .
2. Synthesis of Tertiary Butyl Esters
- Application Summary: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods and Procedures: The tert-butoxycarbonyl group was directly introduced into various organic compounds using flow microreactor systems .
- Results and Outcomes: The resultant flow process was found to be more efficient and versatile compared to the batch .
3. Preparation of Boc Derivatives of Amino Acids
- Application Summary: The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .
- Methods and Procedures: The study involved optimizing and individualizing the process of synthesizing Boc derivatives of amino acids using di-tert-butyl pyrocarbonate .
- Results and Outcomes: The study provided insights into the optimal conditions for the synthesis of Boc derivatives of amino acids .
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKGJIKDGSCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567274 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
141940-29-6 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)
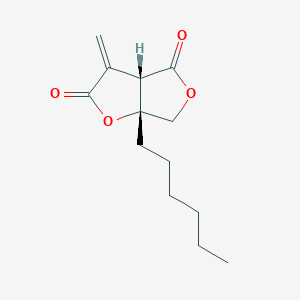
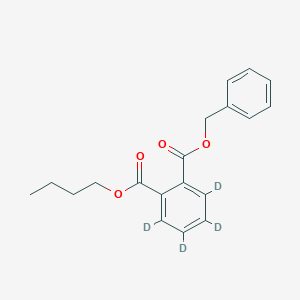
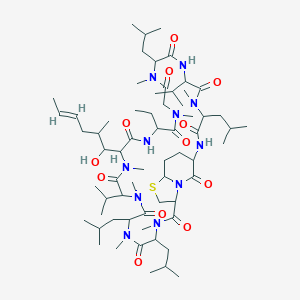
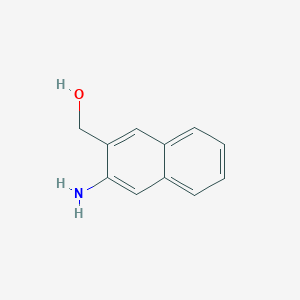
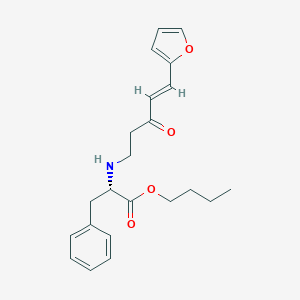
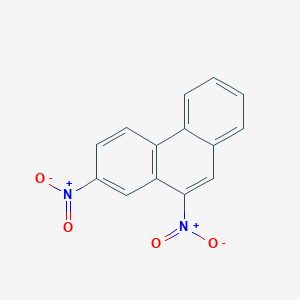
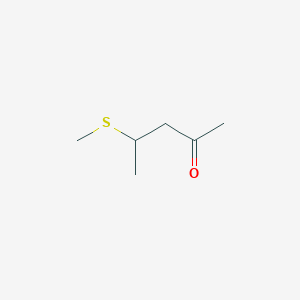

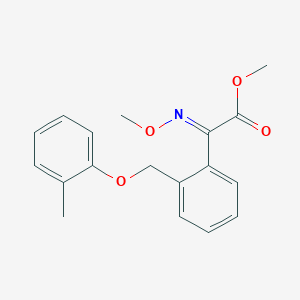
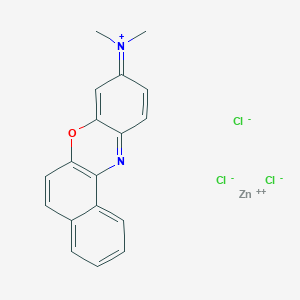
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
